molecular formula C7H12ClN3 B12464554 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride

Cat. No.: B12464554
M. Wt: 173.64 g/mol
InChI Key: TZSVRPOIGREZGC-UHFFFAOYSA-N
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Description

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially hydrogenated pyridine ring. The methyl group at position 1 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical and agrochemical research . Its molecular formula is C₇H₁₁N₃·HCl (MW: 173.64 g/mol), and its CAS number is 100501-58-4 (base compound) . The compound’s pyrazolo[4,3-b]pyridine core distinguishes it from isomers like pyrazolo[4,3-c]pyridine, where the nitrogen positions in the fused rings differ, influencing electronic and steric properties .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c1-10-7-3-2-4-8-6(7)5-9-10;/h5,8H,2-4H2,1H3;1H

InChI Key

TZSVRPOIGREZGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NCCC2.Cl

Origin of Product

United States

Preparation Methods

A widely cited method involves a two-step synthesis starting from 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide.
Step 1: Sodium Borohydride Reduction
The quaternary ammonium salt undergoes reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours. This step selectively reduces the pyridinium ring to a tetrahydropyridine intermediate, achieving yields of 85–90%. The reaction mechanism proceeds via hydride transfer to the α-carbon of the pyridinium ring, forming a 4,5,6,7-tetrahydro derivative.

Step 2: Catalytic Hydrogenolysis
Debenzylation is performed using 10% palladium on carbon (Pd/C) under hydrogen gas (1 atm) in methanol. This step removes the benzyl protecting group, yielding 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine. Subsequent treatment with hydrochloric acid generates the hydrochloride salt with >95% purity.

Key Advantages :

  • High atom economy (82% overall yield).
  • Scalable to multigram quantities without intermediate purification.

Microwave-Assisted Cyclocondensation

A one-pot synthesis utilizes microwave irradiation to accelerate cyclocondensation between 3-aminopyrazole and α,β-unsaturated aldehydes.
Reaction Conditions :

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%).
  • Solvent : Ethanol/water (3:1).
  • Temperature : 150°C (microwave, 30 minutes).

The reaction proceeds via a Hantzsch-type mechanism, forming the pyrazolo[3,4-b]pyridine core through dehydrogenative coupling. Yields range from 65% to 78%, with the hydrochloride salt obtained via HCl gas precipitation.

Optimization Insights :

  • Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 30 minutes.
  • Electron-withdrawing substituents on the aldehyde enhance cyclization efficiency.

Solid Acid-Catalyzed Cascade Reactions

A novel pathway employs sulfonated amorphous carbon (AC-SO₃H) as a heterogeneous catalyst for synthesizing 4,5,6,7-tetrahydro derivatives.
Procedure :

  • Substrates : 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline.
  • Conditions : Ethanol, room temperature, 5 mg AC-SO₃H.

The reaction involves a sequential ring-opening and re-cyclization cascade, achieving yields of 70–80%. The catalyst is recoverable for five cycles without significant activity loss.

Substrate Variation Yield (%)
R = -NO₂ (electron-withdrawing) 78
R = -OMe (electron-donating) 72

Multi-Step Industrial Synthesis

A patented industrial method outlines a four-step sequence for large-scale production:

  • Lithiation and Oxalate Ester Formation :
    • Reagent : Hexamethyldisilazane lithium amide (LiHMDS).
    • Product : Diethyl oxalate adduct (75% yield).
  • Hydrazine Cyclization :

    • Conditions : Acetic acid, 80°C, 1 hour.
    • Product : Pyrazole intermediate (88% yield).
  • Nucleophilic Aromatic Substitution :

    • Reagent : o-Fluorobenzonitrile, dimethyl sulfoxide (DMSO), 100°C.
    • Product : Cyanophenyl-substituted derivative (82% yield).
  • Hydrogenation and Salt Formation :

    • Catalyst : Pd/C, H₂ (3 atm).
    • Acid : HCl/Et₂O.
    • Final Yield : 68% over four steps.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost
NaBH₄ Reduction 82 24 h High Low
Microwave 72 0.5 h Moderate Medium
AC-SO₃H Catalysis 78 2 h High Low
Industrial 68 48 h Very High High

Critical Observations :

  • Sodium Borohydride Reduction excels in simplicity and cost-effectiveness for lab-scale synthesis.
  • AC-SO₃H Catalysis offers environmental benefits due to solvent-free conditions and catalyst reusability.
  • Industrial Methods prioritize reproducibility and purity but involve higher operational costs.

Purification and Characterization

Chromatography :

  • HPLC : C18 column, 0.1% TFA/ACN gradient (95–5% over 20 minutes). Purity >99%.
  • Column Chromatography : Silica gel, ethyl acetate/hexane (1:3) for intermediates.

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 3.12 (t, 2H, CH₂), 2.98 (s, 3H, N-CH₃), 2.75 (m, 4H, CH₂).
  • HRMS : [M+H]⁺ calcd. for C₇H₁₁ClN₃: 172.0741, found: 172.0738.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Pyrazolo-Pyridine Derivatives

The following table highlights key structural analogs, focusing on substituents, ring fusion positions, and biological relevance:

Compound Name Core Structure Substituents Molecular Formula (MW) Key Properties/Activity Reference
1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride Pyrazolo[4,3-b]pyridine 1-Methyl C₇H₁₁N₃·HCl (173.64 g/mol) Intermediate for drug discovery
1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (13g) Pyrazolo[4,3-c]pyridine 2-Methoxyethyl, nitrofuran, oxazolyl C₁₇H₂₀N₆O₆·HCl (464.83 g/mol) Superior antimicrobial activity vs. nitrofurantoin
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Pyrazolo[4,3-c]pyridine 3-Isopropyl C₉H₁₆ClN₃ (201.70 g/mol) Increased lipophilicity
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Pyrazolo[4,3-c]pyridine 1-Phenyl C₁₂H₁₄ClN₃ (247.71 g/mol) Potential CNS-targeting scaffold
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride Pyrazolo[4,3-c]pyridine 3-Methanol C₈H₁₅ClN₃O (212.68 g/mol) Enhanced solubility for formulation
3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride Pyrazolo[4,3-b]pyridine 3-Cyclopropyl C₉H₁₄ClN₃ (211.68 g/mol) Steric modulation for target binding

Key Differences and Implications

Ring Fusion Position
  • Pyrazolo[4,3-b]pyridine (target compound): The nitrogen atoms are positioned at ring junctions 4,3-b, creating a distinct electronic profile compared to [4,3-c] isomers. This affects dipole moments and hydrogen-bonding capabilities .
  • Pyrazolo[4,3-c]pyridine : More common in antimicrobial leads (e.g., compound 13g), likely due to better compatibility with bacterial enzyme active sites .
Substituent Effects
  • Alkyl Groups (Methyl, Isopropyl) : Improve metabolic stability but may reduce solubility. The isopropyl group in increases lipophilicity, favoring blood-brain barrier penetration.
  • Aromatic Substituents (Phenyl) : Enhance π-π stacking interactions, as seen in , making such analogs candidates for CNS or kinase inhibitors.
  • Functional Groups (Methanol, Nitrofuran): The methanol group in improves aqueous solubility, while the nitrofuran moiety in confers redox-activated antimicrobial properties.

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride (CAS No. 2065250-16-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on various research findings.

  • Molecular Formula : C₇H₁₂ClN₃
  • Molecular Weight : 173.64 g/mol
  • CAS Number : 2065250-16-8

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazolo[4,3-b]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various viral strains. In particular:

  • Inhibition of Influenza Virus : A related compound demonstrated an EC₅₀ value ranging from 7 to 25 μM against Influenza A and B viruses without cytotoxicity up to concentrations of 250 μM . This suggests that modifications on the pyrazolo core can enhance antiviral efficacy.

Anticancer Activity

The biological activity of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride has been explored in the context of cancer therapy:

  • Cyclin-dependent Kinase Inhibition : Compounds with similar structures have shown potent inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited an IC₅₀ of 0.36 µM against CDK2 and a selectivity index of 265-fold over CDK9 . This indicates a promising avenue for developing selective anticancer agents.

Neuroprotective Effects

Emerging research suggests that pyrazolo[4,3-b]pyridines may also possess neuroprotective properties:

  • Cognitive Enhancement : Some derivatives have been evaluated for their ability to enhance cognitive functions in animal models. These studies indicate potential mechanisms involving modulation of neurotransmitter systems and neuroinflammation pathways.

Study on Antiviral Activity

A study published in Nature evaluated a series of pyrazolo derivatives for their antiviral activity against the influenza virus. The compound showed significant inhibition of viral replication in vitro with an IC₅₀ value indicating its potential as a therapeutic agent .

Study on Anticancer Properties

In a preclinical study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the pyrazolo framework and tested them against various cancer cell lines (HeLa, HCT116). One compound demonstrated remarkable antiproliferative activity with IC₅₀ values below 1 µM across multiple cell lines, suggesting strong anticancer potential .

Summary Table of Biological Activities

Activity Type Target/Effect IC₅₀/EC₅₀ Values Reference
AntiviralInfluenza A/B inhibitionEC₅₀: 7 - 25 μM
AnticancerCDK2 inhibitionIC₅₀: 0.36 µM
NeuroprotectiveCognitive enhancementNot specifiedEmerging Research

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